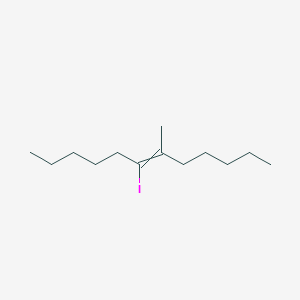
6-Iodo-7-methyldodec-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-7-methyldodec-6-ene is an organic compound characterized by the presence of an iodine atom attached to a dodecene chain. This compound is notable for its unique structure, which includes a double bond at the sixth carbon and a methyl group at the seventh carbon. The presence of iodine makes it a valuable intermediate in various chemical reactions, particularly in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-7-methyldodec-6-ene typically involves the iodination of a suitable precursor. One common method is the addition of iodine to 7-methyldodec-6-ene under controlled conditions. This reaction can be facilitated by the presence of a catalyst, such as silver nitrate, which helps in the formation of the iodoalkene.
Iodination Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodo-7-methyldodec-6-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond can be reduced to form saturated alkanes.
Common Reagents and Conditions
-
Substitution
Reagents: Sodium azide (NaN₃), potassium cyanide (KCN).
Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Conditions: Reactions are usually performed in aqueous or organic solvents under mild conditions.
-
Reduction
Reagents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Conditions: Conducted under atmospheric or elevated pressure at room temperature.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted alkenes.
Oxidation: Formation of epoxides, diols, or carboxylic acids.
Reduction: Formation of saturated alkanes.
Applications De Recherche Scientifique
6-Iodo-7-methyldodec-6-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly in the synthesis of iodine-containing drugs.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Biological Studies: Employed in the study of biological pathways and mechanisms, especially those involving iodine metabolism.
Mécanisme D'action
The mechanism of action of 6-iodo-7-methyldodec-6-ene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the double bond plays a crucial role in determining the reactivity and the products formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-7-methyldodec-6-ene: Similar structure but with a bromine atom instead of iodine.
6-Chloro-7-methyldodec-6-ene: Contains a chlorine atom in place of iodine.
7-Methyldodec-6-ene: Lacks the halogen atom, making it less reactive in certain types of reactions.
Uniqueness
6-Iodo-7-methyldodec-6-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher atomic weight of iodine influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
108025-28-1 |
|---|---|
Formule moléculaire |
C13H25I |
Poids moléculaire |
308.24 g/mol |
Nom IUPAC |
6-iodo-7-methyldodec-6-ene |
InChI |
InChI=1S/C13H25I/c1-4-6-8-10-12(3)13(14)11-9-7-5-2/h4-11H2,1-3H3 |
Clé InChI |
HEEPCISTDLLADF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=C(CCCCC)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


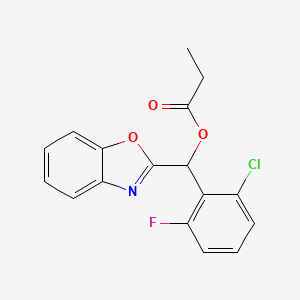
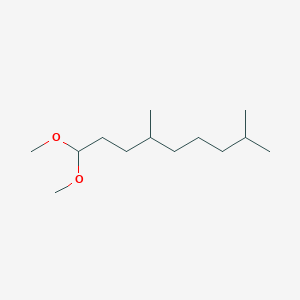
dimethylsilane](/img/structure/B14316059.png)
![Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate](/img/structure/B14316064.png)
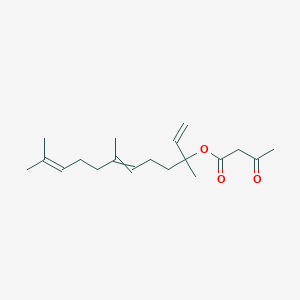
![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
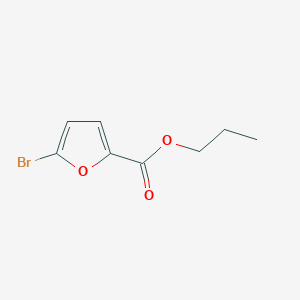
![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)

![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)

![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)

